![molecular formula C23H24N6O2S B14876497 4-(((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B14876497.png)
4-(((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)methyl)-3,5-dimethylisoxazole
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Overview
Description
4-(((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)methyl)-3,5-dimethylisoxazole is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple fused rings, including pyrazole, triazole, and pyrazine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)methyl)-3,5-dimethylisoxazole typically involves multi-step reactions starting from readily available precursorsThe final step involves the attachment of the isoxazole moiety through a thioether linkage .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)methyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the heterocyclic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)methyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of multiple heterocyclic rings allows for versatile binding interactions, enhancing its efficacy as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole-triazole core and exhibit comparable biological activities.
Triazolo[1,5-a]pyrimidines: Known for their diverse applications in medicinal chemistry and agriculture.
Quinazolin-4(3H)-one derivatives: These compounds also contain fused heterocyclic rings and are studied for their antimicrobial properties.
Uniqueness
4-(((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)methyl)-3,5-dimethylisoxazole stands out due to its unique combination of structural features, including the butoxyphenyl group and the isoxazole moiety, which contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C23H24N6O2S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
4-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C23H24N6O2S/c1-4-5-12-30-18-8-6-17(7-9-18)20-13-21-22-24-25-23(28(22)10-11-29(21)26-20)32-14-19-15(2)27-31-16(19)3/h6-11,13H,4-5,12,14H2,1-3H3 |
InChI Key |
XKFKATDTXZVORP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC5=C(ON=C5C)C)C3=C2 |
Origin of Product |
United States |
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